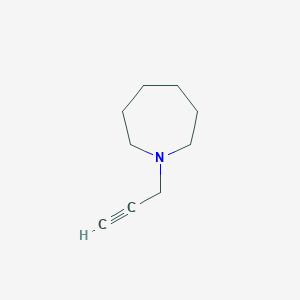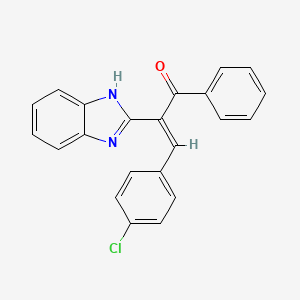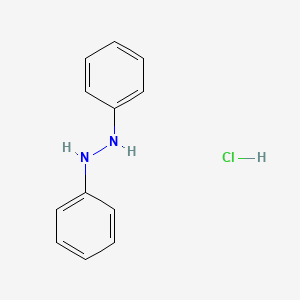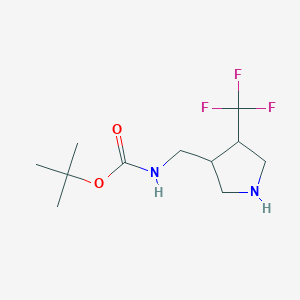![molecular formula C25H29ClF3N3O2 B2817187 (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone CAS No. 2034235-88-4](/img/structure/B2817187.png)
(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone is a complex organic molecule featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a bipiperidine structure and a dimethylphenyl methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the pyridine derivative: This involves the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)pyridine.
Coupling with bipiperidine: The pyridine derivative is then coupled with bipiperidine through an ether linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the dimethylphenyl methanone: The final step involves the reaction of the bipiperidine derivative with 2,6-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine rings or the methanone group.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar compounds include other pyridine derivatives and bipiperidine-containing molecules. What sets (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone apart is the combination of its trifluoromethylated pyridine ring and bipiperidine structure, which can confer unique chemical and biological properties.
List of Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- Bipiperidine derivatives
- 2,6-Dimethylbenzoyl chloride
(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone and its significance in various fields
属性
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClF3N3O2/c1-16-4-3-5-17(2)22(16)24(33)32-10-6-19(7-11-32)31-12-8-20(9-13-31)34-23-21(26)14-18(15-30-23)25(27,28)29/h3-5,14-15,19-20H,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMFKBMLQOJCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2817105.png)
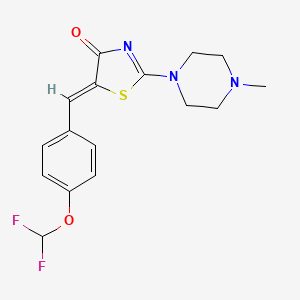
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817108.png)
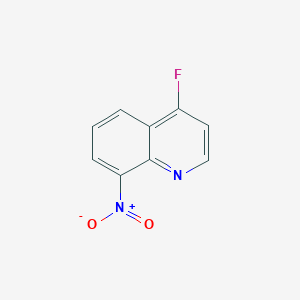
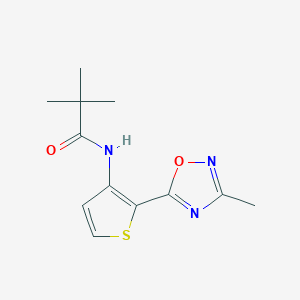
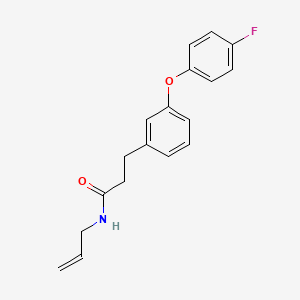
![({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2817115.png)
![ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2817116.png)
